![molecular formula C19H15N5O2 B2495656 N-(2-(イミダゾ[1,2-a]ピリジン-2-イル)フェニル)-1-メチル-6-オキソ-1,6-ジヒドロピリダジン-3-カルボキサミド CAS No. 1797642-55-7](/img/structure/B2495656.png)
N-(2-(イミダゾ[1,2-a]ピリジン-2-イル)フェニル)-1-メチル-6-オキソ-1,6-ジヒドロピリダジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2 and its molecular weight is 345.362. The purity is usually 95%.
BenchChem offers high-quality N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学と創薬
イミダゾ[1,2-a]ピリジンは、創薬におけるファーマコフォアとしての可能性から注目を集めています。 研究者は、新規COX-2阻害剤の開発のための足場としての利用を検討しています 。この化合物のユニークな構造は、特定の標的との結合親和性に寄与する可能性があり、創薬のための有望な候補となっています。
抗がん剤
共有結合阻害剤の発見は、がん治療に革命をもたらしました。 イミダゾ[1,2-a]ピリジン誘導体は、がん治療における重要な標的であるKRAS G12C阻害剤として研究されています 。これらの化合物は、発がん性シグナル伝達経路の阻害に役割を果たす可能性があります。
抗菌特性
アミドは有機化合物に広く存在し、その合成は有機化学の基本的なプロセスです。 N-(ピリジン-2-イル)アミドは、標的分子に関連する化合物クラスであり、抗菌活性を示しています 。研究者は、抗菌剤または抗真菌剤としての可能性を継続的に探求しています。
結核治療
最近の研究では、この化合物の結核菌(Mtb)に対する有効性が強調されています。 急性TBマウスモデルにおいて、この化合物による治療は、細菌負荷の有意な減少につながりました 。さらなる調査により、その作用機序と抗TB薬としての可能性が明らかになる可能性があります。
作用機序
Target of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens . The compound may inhibit the formation of yeast to mold as well as ergosterol formation .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the formation of ergosterol in yeast cells, which is a crucial component of fungal cell membranes . This suggests that the compound may interfere with ergosterol biosynthesis, disrupting the integrity of the fungal cell membrane and leading to cell death.
Pharmacokinetics
A study on similar imidazo[1,2-a]pyridine derivatives reported that these compounds displayed potent activity against candida spp, including several multidrug-resistant strains . The ADMET analysis suggested that the compound could be moderately toxic to humans, although in-vitro toxicity studies would be needed to understand the real-time toxic level .
Result of Action
The result of the compound’s action is likely to be the inhibition of growth or killing of susceptible microorganisms, given its reported antifungal activity . .
生化学分析
Biochemical Properties
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes . These interactions are typically characterized by the binding of the compound to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can result in various downstream effects, such as reduced inflammation and modulation of neurotransmitter levels.
Cellular Effects
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has been observed to influence several cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity by inducing cell cycle arrest at the G2/M phase and activating caspase-3, leading to apoptosis in cancer cells . Additionally, these compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, which is essential for cell division . This inhibition results in cell cycle arrest and apoptosis, particularly in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can maintain their activity over extended periods, although their potency may decrease due to degradation . Long-term exposure to these compounds in vitro and in vivo has been associated with sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed. For example, imidazo[1,2-a]pyridine derivatives have shown dose-dependent toxicity in animal studies, with higher doses leading to liver and kidney damage .
Metabolic Pathways
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Imidazo[1,2-a]pyridine derivatives are metabolized primarily in the liver, where they undergo oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, imidazo[1,2-a]pyridine derivatives have been shown to interact with membrane transporters, facilitating their uptake into cells . Once inside the cells, these compounds can accumulate in specific organelles, such as the mitochondria and nucleus, where they exert their biological effects.
Subcellular Localization
The subcellular localization of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Imidazo[1,2-a]pyridine derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis . Additionally, these compounds may accumulate in the nucleus, affecting gene expression and cell cycle regulation.
特性
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-23-18(25)10-9-15(22-23)19(26)21-14-7-3-2-6-13(14)16-12-24-11-5-4-8-17(24)20-16/h2-12H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUXVBJGWNJWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2495577.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)
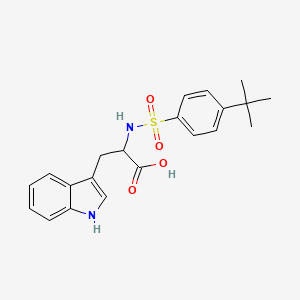
![6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495582.png)
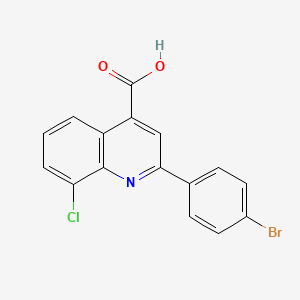
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2495584.png)

![3-Tert-butyl-6-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2495586.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2495588.png)
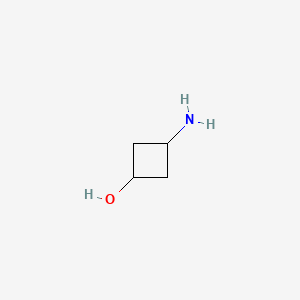
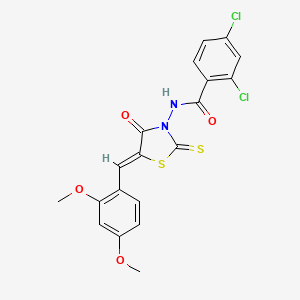

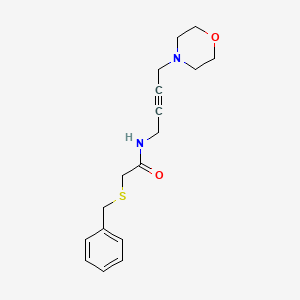
![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)
